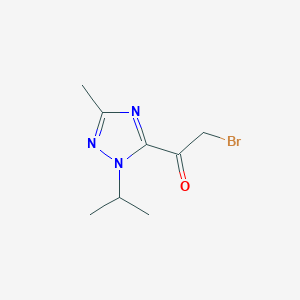![molecular formula C10H22O2Si B6255712 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal CAS No. 91751-25-6](/img/new.no-structure.jpg)
3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal is an organic compound with the molecular formula C9H20O2Si. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal can be synthesized through the protection of 1,3-propanediol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyl (TBDMS) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal is utilized in several scientific research fields:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and intermediates for therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal involves its role as a protecting group. The TBDMS group stabilizes the molecule by preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The removal of the TBDMS group is typically achieved using fluoride ions, which cleave the Si-O bond, releasing the free alcohol .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as a protecting group for alcohols makes it particularly valuable in organic synthesis, allowing for the selective modification of complex molecules .
Properties
CAS No. |
91751-25-6 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanal |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h7,9H,8H2,1-6H3 |
InChI Key |
OGQRYCJBALFGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



